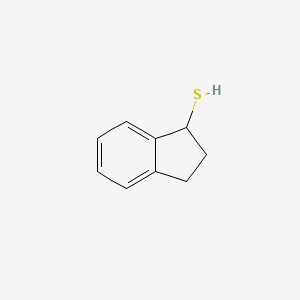

2,3-dihydro-1H-indene-1-thiol

Overview

Description

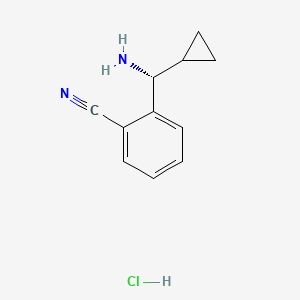

2,3-dihydro-1H-indene-1-thiol is a chemical compound with the IUPAC name 1-indanethiol . It has a molecular weight of 150.24 . The compound is a derivative of indane, an organic compound that is a colorless liquid hydrocarbon . Indane is a petrochemical and a bicyclic compound, usually produced by the hydrogenation of indene .

Synthesis Analysis

An efficient and convenient method for the synthesis of this compound derivatives has been developed . This process avoids hazardous reagents and tedious work-up procedures, offering many attractive features such as lower cost, high yields, and eco-friendly conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10S/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 . The structure of the compound is sensitive to the polarity and proton of the solvent .Chemical Reactions Analysis

This compound derivatives were synthesized by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (i) catalyzed direct carbon–carbon bond cleavage . A catalytic system combining [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand was optimal for these transformations .Scientific Research Applications

Molecular Structure and Vibrational Studies

The molecular structure and vibrational properties of 2,3-dihydro-1H-indene (indan) and its derivatives have been extensively studied using density functional theory (DFT) calculations. These studies reveal that the equilibrium geometries and harmonic frequencies of molecules like 2,3-dihydro-1H-indene can be determined with a good agreement between experimental and calculated normal modes of vibrations. Such analyses are crucial for understanding the molecular behavior and reactivity of these compounds (O. Prasad, L. Sinha, N. Misra, V. Narayan, Naveen Kumar, Jitendra Pathak, 2010).

Organic Photovoltaics

In the field of materials science, derivatives of 2,3-dihydro-1H-indene have been used to create new electron acceptors for organic photovoltaics (OPVs). These acceptors, featuring an indenoindene core, show improved power conversion efficiency due to their extended π-conjugation and unique molecular structure. This innovation in OPV design highlights the potential of 2,3-dihydro-1H-indene derivatives in developing more efficient solar energy harvesting technologies (Sheng Xu, Zichun Zhou, Wuyue Liu, Zhongbo Zhang, F. Liu, Hongping Yan, Xiaozhang Zhu, 2017).

Synthesis and Catalysis

2,3-dihydro-1H-indene derivatives have been synthesized through innovative methods, such as decarbonylative cycloadditions, that enable the creation of complex molecules. These synthetic approaches, often catalyzed by metals like rhodium, demonstrate the versatility of 2,3-dihydro-1H-indene as a building block in organic synthesis. The development of these methods opens new pathways for the construction of complex organic molecules with potential applications in various industries (Zhenzhu Hu, Yuhang Wang, P. Ma, Jianhui Wang, Guiyan Liu, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,3-dihydro-1H-indene-1-thiol is the human monoamine oxidase B (hMAO-B) . hMAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine and serotonin. Inhibitors of hMAO-B are of significant interest in the treatment of Parkinson’s disease (PD) .

Mode of Action

This compound derivatives act as selective inhibitors of hMAO-B . They bind to the active site of the enzyme, preventing it from metabolizing monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can help alleviate the symptoms of PD .

Biochemical Pathways

The inhibition of hMAO-B by this compound impacts the metabolic pathways of monoamine neurotransmitters. By preventing the breakdown of these neurotransmitters, the compound can enhance their availability in the synaptic cleft, promoting neurotransmission . This can have downstream effects on various neurological processes, potentially offering neuroprotective benefits .

Result of Action

In vitro studies have shown that this compound derivatives exhibit promising hMAO-B inhibitory activity . They also appear to be non-toxic to neuronal cells and may have a significant effect on the formation of reactive oxygen species (ROS), suggesting potential neuroprotective activity . Further behavioral studies in mice have shown good therapeutic effects in a PD model induced by MPTP .

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWWKRHQAPAMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566025 | |

| Record name | 2,3-Dihydro-1H-indene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121607-77-0 | |

| Record name | 2,3-Dihydro-1H-indene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.